![molecular formula C19H20N4O2 B2827018 N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954811-97-3](/img/structure/B2827018.png)
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a chemical compound that belongs to the class of triazole derivatives. MPPT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
- Formoterol , a widely used bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD), is synthesized from this compound. Formoterol helps relax airway muscles and improve breathing. Researchers study its pharmacokinetics, efficacy, and safety profiles .
- Scientists investigate the antimicrobial potential of derivatives derived from N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. These derivatives may exhibit antibacterial, antifungal, or antiviral properties. Understanding their mechanisms of action can aid in combating drug-resistant pathogens .
- The compound’s structural features make it an interesting candidate for cancer studies. Researchers explore its effects on cancer cell proliferation, apoptosis, and metastasis. Additionally, they investigate its potential as a targeted therapy for specific cancer types .
- Computational approaches, such as molecular docking and dynamics simulations, help predict the binding affinity of N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide with various protein targets. These studies guide drug design and optimization .
- Researchers explore the compound’s coordination behavior with metal ions. Its triazole moiety can act as a ligand, forming complexes with transition metals. These complexes may have applications in catalysis, sensors, or materials with specific properties .
- Investigating the compound’s interactions with enzymes, receptors, or biomolecules provides insights into its biological effects. Researchers analyze its binding affinity, enzymatic inhibition, and cellular uptake mechanisms .
Pharmaceutical Research and Drug Development
Antimicrobial Activity
Cancer Research
Molecular Modeling and Docking Studies
Materials Science and Coordination Chemistry
Biochemical Studies
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-7-5-4-6-8-15)19(24)20-14-9-11-16(25-3)12-10-14/h4-13H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXBZUCOAVQVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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